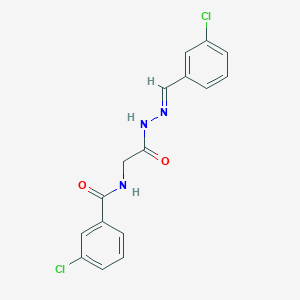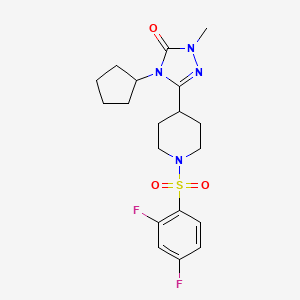
3-(1-(4-methoxybenzoyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-METHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a piperidine ring, a triazolone moiety, and various substituents including a methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-METHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the piperidine ring followed by the introduction of the methoxybenzoyl group and the triazolone moiety. Key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors.
Introduction of the Methoxybenzoyl Group: This step often involves acylation reactions using 4-methoxybenzoyl chloride in the presence of a base.
Formation of the Triazolone Moiety: This can be accomplished through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-METHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions where substituents are attached to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
3-[1-(4-METHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[1-(4-METHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and triazolone-containing molecules. Examples include:
1-(4-METHOXYBENZOYL)PIPERIDIN-4-YL derivatives: These compounds share the piperidine and methoxybenzoyl moieties but differ in other substituents.
Triazolone derivatives: These compounds contain the triazolone moiety but may have different substituents attached to the ring.
Uniqueness
The uniqueness of 3-[1-(4-METHOXYBENZOYL)PIPERIDIN-4-YL]-1-METHYL-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H24N4O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-[1-(4-methoxybenzoyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H24N4O3/c1-24-22(28)26(18-6-4-3-5-7-18)20(23-24)16-12-14-25(15-13-16)21(27)17-8-10-19(29-2)11-9-17/h3-11,16H,12-15H2,1-2H3 |
InChI Key |
JKTUDXQGRIETFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(morpholin-4-yl)-N-phenyl-6-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11110670.png)
![N-{[N'-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(2-nitrophenyl)benzenesulfonamide](/img/structure/B11110676.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-fluorobenzyl)sulfonyl]piperazine](/img/structure/B11110681.png)
![N-(3-chlorophenyl)-2-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11110684.png)
![2-{4-[4-(9H-carbazol-9-yl)but-2-yn-1-yl]piperazin-1-yl}ethanol](/img/structure/B11110691.png)
![1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B11110702.png)

![2-[4-(2,3-Dihydro-1H-indol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11110706.png)
![(5S,6R)-6-(4-nitro-1H-imidazol-1-yl)-5-(thiophen-2-yl)-3-[(E)-2-(thiophen-2-yl)ethenyl]cyclohex-2-en-1-one](/img/structure/B11110707.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11110712.png)

![(2Z)-3-(4-chlorophenyl)-2-[(2-methoxyphenyl)methylidene]-4-[(3-methylbenzoyl)amino]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B11110728.png)
![5-(benzyloxy)-N-[2-(diethylamino)ethyl]-3-methyl-1H-indole-2-carboxamide](/img/structure/B11110735.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11110754.png)
